![molecular formula C10H9ClN2O2 B1585963 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 73217-31-9](/img/structure/B1585963.png)
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, commonly referred to as CMOP, is a heterocyclic compound that has found a wide range of applications in scientific research. CMOP is an important building block in organic synthesis and has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. CMOP has also been used in the development of new materials and catalysts. Furthermore, CMOP has been utilized in the study of biological processes, such as enzymatic reactions, protein folding, and gene expression.
Scientific Research Applications
CMOP has been used in a variety of scientific research applications, including enzymatic reactions, protein folding, gene expression, and the development of new materials and catalysts. CMOP has been used as a substrate for enzymatic reactions, allowing researchers to study the function of enzymes and their interactions with other molecules. CMOP has also been used to study protein folding, allowing researchers to better understand the structure and function of proteins. CMOP has also been used to study gene expression, allowing researchers to better understand the regulation of gene expression. Furthermore, CMOP has been used in the development of new materials and catalysts, allowing researchers to develop materials with improved properties and catalysts with improved activity.
Mechanism of Action
The mechanism of action of CMOP is not well understood. However, it is believed that CMOP acts as a substrate for enzymatic reactions, allowing the enzymes to interact with other molecules. Furthermore, CMOP may interact with proteins, allowing the proteins to fold in a specific way. Additionally, CMOP may interact with DNA and RNA, allowing the molecules to interact with specific genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMOP are not well understood. However, it is believed that CMOP may act as a substrate for enzymatic reactions, allowing the enzymes to interact with other molecules. Additionally, CMOP may interact with proteins, allowing the proteins to fold in a specific way. Furthermore, CMOP may interact with DNA and RNA, allowing the molecules to interact with specific genes.
Advantages and Limitations for Lab Experiments
The advantages of using CMOP in laboratory experiments include its high purity and its ability to act as a substrate for enzymatic reactions. Additionally, CMOP can be used to study protein folding and gene expression. However, CMOP is not a very stable compound and can be easily degraded by heat and light. Furthermore, CMOP is a relatively expensive compound and can be difficult to obtain in large quantities.
Future Directions
The future directions for the use of CMOP in scientific research include the development of new materials and catalysts, the study of enzymatic reactions, the study of protein folding, and the study of gene expression. Additionally, CMOP could be used to develop new drugs and drug delivery systems. Furthermore, CMOP could be used to study the effects of environmental factors on biological processes. Finally, CMOP could be used to study the effects of stress on biological processes.
properties
IUPAC Name |
3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCZBSPYWGGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383885 | |
Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73217-31-9 | |
Record name | 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73217-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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